molecular formula C25H26N4O4 B13658655 methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate

methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate

Cat. No.: B13658655
M. Wt: 446.5 g/mol
InChI Key: PFGVNLZDWRZPJW-UHFFFAOYSA-N
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Description

Methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate, also known as a selective inhibitor of coagulation factor Xa, has been the subject of various studies focusing on its pharmacological properties and biological activities. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C25H26N4O4
  • CAS Number : 409081-12-5
  • Molecular Weight : 442.50 g/mol

Structure

The structural formula can be represented as follows:

methyl 2R 3R 2 3 carbamimidoylphenyl methyl 3 4 1 oxidopyridin 1 ium 4 yl benzoyl amino butanoate\text{methyl 2R 3R 2 3 carbamimidoylphenyl methyl 3 4 1 oxidopyridin 1 ium 4 yl benzoyl amino butanoate}

This compound acts primarily as an anticoagulant by selectively inhibiting factor Xa in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and clotting.

Pharmacological Targets

Recent studies have identified several pharmacological targets for this compound:

  • Coagulation Factor Xa : Direct inhibition leading to anticoagulant effects.
  • TMPRSS2 : Potential antiviral activity by inhibiting this serine protease involved in viral entry mechanisms, particularly for respiratory viruses such as SARS-CoV-2 .

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety of this compound:

  • Anticoagulation Studies : Clinical trials have demonstrated that this compound significantly reduces thrombus formation in animal models, indicating its potential for treating thromboembolic disorders .
  • Antiviral Activity : In vitro studies suggest that methyl (2R,3R)-2-[...]-butanoate exhibits inhibitory effects against TMPRSS2, which could be beneficial in managing viral infections .
  • Toxicology Assessments : Safety profiles established through preclinical studies show manageable side effects at therapeutic doses, making it a candidate for further clinical trials .

Efficacy Data Table

Study TypeFindingsReference
AnticoagulationSignificant reduction in thrombus formation
Antiviral ActivityInhibition of TMPRSS2 activity
ToxicologyManageable side effects at therapeutic doses

Properties

IUPAC Name

methyl 2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGVNLZDWRZPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870196
Record name Methyl 2-[(3-carbamimidoylphenyl)methyl]-3-[4-(1-oxo-1lambda~5~-pyridin-4-yl)benzamido]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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